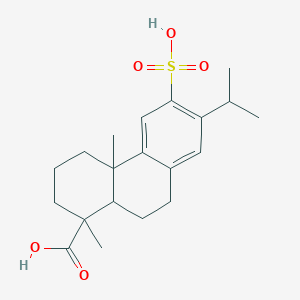

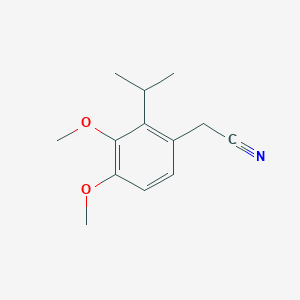

![molecular formula C33H34F3N7O2 B13402166 N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B13402166.png)

N-[3-(7-{[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino}-1-methyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl)-4-methylphenyl]-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of XMU-MP-2 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The synthetic routes and industrial production methods for XMU-MP-2 are not extensively detailed in the available literature, but it is typically synthesized for research purposes and not for human consumption .

Chemical Reactions Analysis

XMU-MP-2 undergoes various chemical reactions, primarily focusing on its inhibition of BRK/PTK6. It inhibits the autophosphorylation of BRK at tyrosine 342 in a dose-dependent manner, with maximum inhibition observed at 500 nM . This inhibition leads to the abolition of phosphorylation levels of signal transducer and activator of transcription 3 (STAT3) at tyrosine 705 and signal transducer and activator of transcription 5 (STAT5) at tyrosine 694 . The major products formed from these reactions include the inhibition of BRK-transformed cells and the reduction of tumor growth .

Scientific Research Applications

XMU-MP-2 has a wide range of scientific research applications, particularly in the fields of cancer biology and medicine. It has been shown to inhibit the growth of BRK-driven tumors in mouse xenograft models, making it a valuable tool for studying BRK-positive breast cancers . Additionally, XMU-MP-2 has been used to investigate the role of BRK in various signaling pathways, including the JAK2/STAT3 pathway, which is involved in colorectal cancer chemoresistance . The compound has also been explored for its potential to enhance the sensitivity of cancer cells to chemotherapy .

Mechanism of Action

The mechanism of action of XMU-MP-2 involves its selective inhibition of BRK/PTK6. By inhibiting the autophosphorylation of BRK at tyrosine 342, XMU-MP-2 disrupts downstream signaling pathways, including the STAT3 and STAT5 pathways . This disruption leads to the inhibition of cell proliferation and survival in BRK-positive cancer cells . Additionally, XMU-MP-2 has been shown to induce caspase-3/7 cleavage and poly (ADP-ribose) polymerase (PARP) activation, ultimately leading to cell death in BRK-positive breast cancer cells .

Comparison with Similar Compounds

XMU-MP-2 is unique in its potent and selective inhibition of BRK/PTK6. Similar compounds include XMU-MP-1, which is an inhibitor of mammalian sterile 20-like kinase 1/2 (MST1/2) and has been used to study the Hippo signaling pathway . Another similar compound is SBP-3264, a pyrrolopyrimidine derivative that inhibits serine/threonine-protein kinases 3 and 4 (STK3/MST2 and STK4/MST1) and has shown potential for the treatment of acute myeloid leukemia . These compounds highlight the specificity and effectiveness of XMU-MP-2 in targeting BRK/PTK6.

Properties

Molecular Formula |

C33H34F3N7O2 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

N-[3-[2-[[6-(4-hydroxycyclohexyl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C33H34F3N7O2/c1-20-6-9-25(39-31(45)22-4-3-5-24(14-22)33(34,35)36)15-29(20)43-18-23-16-38-32(41-30(23)42(2)19-43)40-26-10-13-28(37-17-26)21-7-11-27(44)12-8-21/h3-6,9-10,13-17,21,27,44H,7-8,11-12,18-19H2,1-2H3,(H,39,45)(H,38,40,41) |

InChI Key |

FKRFNSXEHXBSPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)C6CCC(CC6)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate](/img/structure/B13402096.png)

![[(1R,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide](/img/structure/B13402117.png)

![Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid](/img/structure/B13402118.png)

![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)

![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B13402138.png)

![Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)

![2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride](/img/structure/B13402148.png)